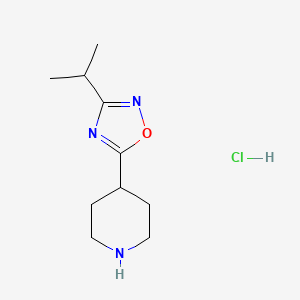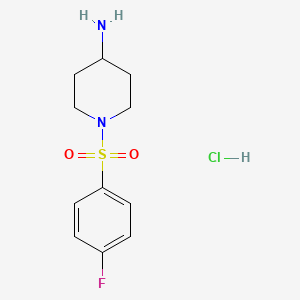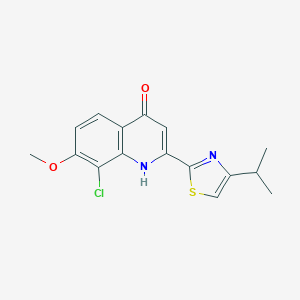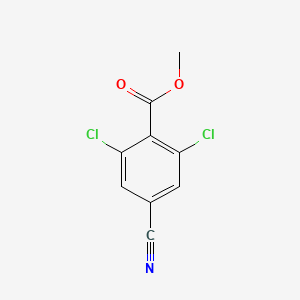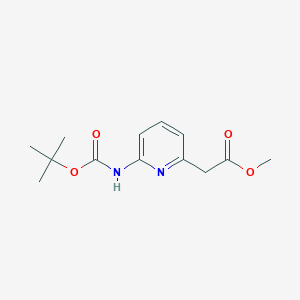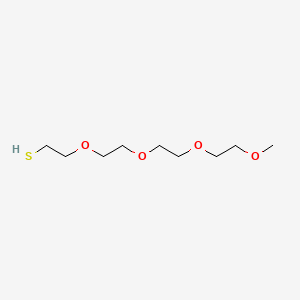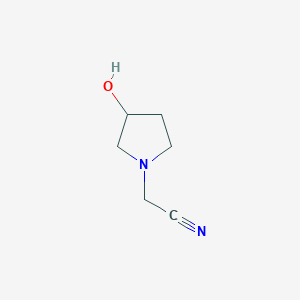
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide (5-Cl-DMTC) is a novel small molecule that has been studied for its potential applications in the field of scientific research. It is an important organic compound that has been used in a variety of laboratory experiments and research studies. 5-Cl-DMTC has been studied for its potential to act as an inhibitor of enzymes, as a reactive intermediate, and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Allosteric Modulation in Cannabinoid Receptors
5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide has been identified as a key component in the allosteric modulation of cannabinoid type 1 receptor (CB1). Structural requirements for this modulation include the presence of an electron-withdrawing group at the C5-position and a specific chain length at the C3-position, impacting the binding affinity and cooperativity (Khurana et al., 2014).
Energetic Compound Synthesis and Properties
The compound has been used in the synthesis of nitrogen-rich energetic compounds, showing potential in materials science. Its derivatives exhibit significant thermal stability, with properties like high decomposition temperatures, which are crucial in the field of energetic materials (Qin et al., 2016).
Synthesis of Heterocyclic Compounds
Research has demonstrated its role in the synthesis of novel heterocyclic compounds containing hypervalent tin. These compounds have diverse applications, including pharmaceuticals and materials science (Wrackmeyer et al., 2003).
Antidepressant Activity Research
This compound is also involved in the synthesis of derivatives with potential antidepressant activity. The structure-activity relationships explored in these studies provide insights into the development of new therapeutic agents (Radhika et al., 2011).
NMR Study for Structural Analysis
It has been studied using NMR techniques, aiding in the understanding of molecular structures and interactions. This kind of research is fundamental in the development of new drugs and materials (Bednarek et al., 2001).
Parallel Synthesis of Derivatives
The compound is utilized in the parallel synthesis of derivatives with heterocyclic substituents. This method is significant in medicinal chemistry for the rapid generation of compound libraries (Grebenkina et al., 2020).
Antimicrobial Agent Discovery
Research into 1H-1,2,3-triazole-4-carboxamides, a related class of compounds, indicates potential in developing new antimicrobial agents. This is crucial for addressing antibiotic resistance and developing novel treatments (Pokhodylo et al., 2021).
Xanthine Oxidase Inhibition Studies
Studies have been conducted on derivatives for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This research has implications for the treatment of gout and related disorders (Yagiz et al., 2021).
Synthesis of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides
The synthesis of these derivatives has been explored for their potential as antimicrobial agents. This illustrates the compound's role in developing new chemical entities with therapeutic applications (Biointerface Research in Applied Chemistry, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKWOTPFBLRTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213927 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
CAS RN |
1228553-10-3 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)

